molecular formula C17H19NO3 B336728 2-ethoxy-N-(4-ethoxyphenyl)benzamide

2-ethoxy-N-(4-ethoxyphenyl)benzamide

Cat. No.: B336728
M. Wt: 285.34 g/mol
InChI Key: RFCFHAXIOHWLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(4-ethoxyphenyl)benzamide is a chemical compound provided for research and experimental purposes. It features a benzamide core structure, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. While the specific biological activity and mechanism of action of this exact molecule may be an area of ongoing investigation, structurally related benzamide derivatives have demonstrated significant research value. For instance, analogs such as 2-ethoxy-4-(methoxymethyl)benzamide have been explored as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of insulin signaling pathways, making it a prominent therapeutic target for research into type 2 diabetes and metabolic diseases . Other benzamide-based compounds have been investigated for their activity against targets like the urokinase-type plasminogen activator, which plays a role in processes such as cell migration and tissue remodeling . The presence of ethoxy and phenoxy substituents in its structure suggests potential for membrane permeability and interaction with hydrophobic binding pockets on enzymes or receptors. This compound is intended for use by qualified researchers to explore its potential physicochemical and biological properties in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-ethoxy-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-20-14-11-9-13(10-12-14)18-17(19)15-7-5-6-8-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

RFCFHAXIOHWLGX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy N 4 Ethoxyphenyl Benzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Core Formation

The synthesis of the benzamide scaffold is a cornerstone of organic chemistry, with several reliable methods for its construction. The logical approach to synthesizing 2-ethoxy-N-(4-ethoxyphenyl)benzamide involves the coupling of two key precursors: 2-ethoxybenzoic acid and 4-ethoxyaniline .

Amide Bond Formation Reactions

The crucial step in forming the target molecule is the creation of the amide bond between the carboxyl group of 2-ethoxybenzoic acid and the amino group of 4-ethoxyaniline. One of the most common and effective methods for this transformation is the Schotten-Baumann reaction. wikipedia.org This reaction typically involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.orgyoutube.com

The general mechanism involves converting the carboxylic acid (2-ethoxybenzoic acid) into a more reactive acyl halide, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with the amine (4-ethoxyaniline). An aqueous base, such as sodium hydroxide (B78521), is used to neutralize the hydrochloric acid (HCl) byproduct, preventing it from forming a non-reactive ammonium (B1175870) salt with the starting amine and thus driving the reaction to completion. wikipedia.orgorganic-chemistry.org The use of a two-phase system, with the reactants in an organic solvent and the base in an aqueous layer, is a hallmark of Schotten-Baumann conditions. wikipedia.org

Alternative methods for amide bond formation include direct coupling of the carboxylic acid and amine using various coupling reagents or the reaction of an ester with an amine, although the acid chloride route is highly prevalent for its efficiency. jk-sci.com

Nucleophilic Substitution Reactions for Ethoxy Group Introduction

For the synthesis of 2-ethoxybenzoic acid , a common starting material is salicylic (B10762653) acid (2-hydroxybenzoic acid). guidechem.com In a classic Williamson ether synthesis, the phenolic hydroxyl group of salicylic acid is deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then attacks an ethylating agent, such as ethyl chloride or diethyl sulfate, to form the ether linkage, yielding 2-ethoxybenzoic acid. guidechem.comchemicalbook.com One reported method involves reacting salicylic acid with ethyl chloride and sodium hydroxide under pressure and heat, achieving high conversion and selectivity. guidechem.com

Similarly, 4-ethoxyaniline (also known as p-phenetidine) can be prepared from p-aminophenol. chembk.comwikipedia.org The reaction follows the same principle, where the hydroxyl group of p-aminophenol is ethylated using an appropriate ethylating agent in the presence of a base. Another route involves the hydrogenation of p-nitrophenyl ether, where the nitro group is reduced to an amine. chembk.com

Multi-step Synthetic Strategies for Functionalized Benzamide Analogues

The synthesis of this compound is inherently a multi-step process that combines the preparation of functionalized precursors with a final coupling reaction. A logical and efficient strategy is as follows:

Preparation of 2-ethoxybenzoic acid: This is achieved through the ethylation of salicylic acid, as described in section 2.1.2. guidechem.comchemicalbook.com

Preparation of 4-ethoxyaniline: This precursor is synthesized by the ethylation of p-aminophenol. chembk.com

Activation of the Carboxylic Acid: The 2-ethoxybenzoic acid is converted to its more reactive acid chloride derivative, 2-ethoxybenzoyl chloride, using a chlorinating agent like thionyl chloride.

Amide Coupling: The final step is the condensation of 2-ethoxybenzoyl chloride with 4-ethoxyaniline under Schotten-Baumann conditions to yield the target compound, this compound. wikipedia.org

This modular approach is highly adaptable for creating a library of functionalized benzamide analogues. By substituting the starting materials—for example, using different ortho-substituted benzoic acids or para-substituted anilines—a wide variety of derivatives can be produced. This strategy is foundational in medicinal chemistry for exploring structure-activity relationships.

Advanced Synthetic Approaches (e.g., Dehydrogenative Cross-Oxidative Coupling, Cyclodehydration)

Beyond classical methods, advanced synthetic strategies offer more atom-economical and novel routes to benzamide-related structures.

Dehydrogenative Cross-Oxidative Coupling (CDC) has emerged as a powerful technique for forming bonds by combining two C-H or X-H bonds, avoiding the need for pre-functionalized starting materials. acs.org In the context of benzamide synthesis, this could involve the direct formation of the C-N amide bond. For instance, copper-catalyzed or iridium-catalyzed systems have been developed for the direct C-H amidation of arenes. nih.govresearchgate.net While not a standard method for this specific target, a theoretical CDC approach could involve the coupling of 2-ethoxybenzaldehyde (B52182) with 4-ethoxyaniline, or even the direct coupling of 2-ethoxybenzene with an isocyanate equivalent, though such routes are less established than the classical approach.

Cyclodehydration is a reaction that forms a cyclic compound through the intramolecular removal of a water molecule. While not used to form the linear target molecule itself, it is an important advanced reaction of benzamides. For example, N-(aminoalkyl)benzamides can undergo cyclodehydration to produce valuable cyclic amidines under mild conditions using reagents like the Hendrickson reagent. acs.org Similarly, other benzamide derivatives can be cyclized to form various heterocyclic systems, such as benzoxazines, which can be important scaffolds in materials science and medicinal chemistry. nih.gov

Optimization of Reaction Conditions and Yields in Benzamide Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the process is efficient and scalable. For benzamide synthesis via the Schotten-Baumann reaction, several parameters can be adjusted. rsc.org

Key variables for optimization include:

Base: The type (e.g., NaOH, KOH, pyridine) and amount of base can influence the reaction rate and prevent side reactions. jk-sci.com

Solvent: The choice of the organic solvent (e.g., dichloromethane, diethyl ether) and the use of a biphasic system can affect reaction efficiency and ease of product isolation. wikipedia.org

Temperature: Reactions are often run at low temperatures (e.g., 0 °C) to control reactivity, especially during the addition of the highly reactive acid chloride.

Reaction Time and Stirring: Vigorous stirring is necessary to ensure adequate mixing between the aqueous and organic phases in a biphasic system.

The following table illustrates a hypothetical optimization study for a generic Schotten-Baumann reaction, based on common variables that are tested to improve outcomes.

Table 1: Example of Reaction Optimization for Amide Synthesis

Entry Amine (equiv.) Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 1.0 1.1 Dichloromethane 25 2 65
2 1.0 2.0 Dichloromethane 25 2 78
3 1.2 2.0 Dichloromethane 25 2 85
4 1.2 2.0 Dichloromethane 0 to 25 1 92
5 1.2 2.0 Diethyl Ether 0 to 25 1 88

This table is a representative example of an optimization process and does not reflect data for the specific synthesis of this compound.

Spectroscopic and Structural Elucidation of 2 Ethoxy N 4 Ethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a detailed picture of the atomic connectivity within 2-ethoxy-N-(4-ethoxyphenyl)benzamide can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. Based on the analysis of related compounds such as phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) and other substituted benzamides, the anticipated chemical shifts and multiplicities can be predicted. thermofisher.comrsc.org

The spectrum would likely show signals for the two ethoxy groups, the aromatic protons on both benzene (B151609) rings, and the amide N-H proton. The protons of the ethoxy group attached to the benzoyl ring are anticipated to appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. Similarly, the ethoxy group on the N-phenyl ring will also produce a triplet and a quartet. thermofisher.com The aromatic protons will likely appear in the range of δ 6.8-8.2 ppm. The protons on the 4-ethoxyphenyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution. thermofisher.com The protons on the 2-ethoxybenzoyl ring will present a more complex splitting pattern due to their ortho, meta, and para relationships. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. thermofisher.comrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OCH₂CH₃ (on benzoyl)~1.4Triplet3H
-OCH₂ CH₃ (on benzoyl)~4.1Quartet2H
-OCH₂CH₃ (on N-phenyl)~1.4Triplet3H
-OCH₂ CH₃ (on N-phenyl)~4.0Quartet2H
Aromatic H (on N-phenyl)~6.9Doublet2H
Aromatic H (on N-phenyl)~7.5Doublet2H
Aromatic H (on benzoyl)6.9 - 8.2Multiplet4H
N-H8.0 - 9.0Broad Singlet1H

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is anticipated to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. The carbons of the two ethoxy groups will show signals around δ 15 ppm for the methyl carbons and around δ 64 ppm for the methylene carbons. The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon atom attached to the amide nitrogen (C-N) and the carbons attached to the ether oxygens (C-O) will have characteristic chemical shifts influenced by these heteroatoms. For instance, in related benzimidazole (B57391) derivatives, the C=O carbon appears around 164 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 170
Aromatic C-O (on benzoyl)155 - 160
Aromatic C-O (on N-phenyl)155 - 160
Aromatic C-H & C-C110 - 140
-OCH₂ CH₃ (on benzoyl)63 - 65
-OCH₂ CH₃ (on N-phenyl)63 - 65
-OCH₂CH₃ (on benzoyl)14 - 16
-OCH₂CH₃ (on N-phenyl)14 - 16

Note: The predicted values are based on general knowledge of ¹³C NMR spectroscopy and data from related compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A prominent feature will be the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be observed around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1550 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups will be observed just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkages are expected in the region of 1250-1000 cm⁻¹. Experimental data for 2-ethoxybenzamide (B1671398) shows characteristic peaks that support these predictions. chemicalbook.com Similarly, the IR spectrum of 4-ethoxy-2,3-difluoro benzamide (B126) provides reference points for the ethoxy group vibrations. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Amide I)1650 - 1680
N-H Bend (Amide II)1510 - 1570
Aromatic C=C Stretch1450 - 1600
C-O-C Asymmetric Stretch1200 - 1270
C-O-C Symmetric Stretch1000 - 1075

Note: The predicted values are based on established correlation tables and data from analogous compounds. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. Cleavage of the C-N bond can result in the formation of the 2-ethoxybenzoyl cation and the 4-ethoxyaniline radical cation, or their corresponding neutral and charged fragments. Further fragmentation of the ethoxy groups through the loss of ethylene (B1197577) (C₂H₄) or an ethyl radical (C₂H₅) is also plausible. Analysis of the mass spectrum of related compounds, such as N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, shows fragmentation patterns that can be used as a guide for predicting the fragmentation of the target molecule. rsc.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Possible Fragment Ion
285[M]⁺
149[CH₃CH₂OC₆H₄CO]⁺
137[CH₃CH₂OC₆H₄NH₂]⁺
121[HOC₆H₄CO]⁺
109[HOC₆H₄NH₂]⁺

Note: The predicted m/z values are based on the expected fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. libretexts.orgyoutube.com

The presence of conjugated systems, including the two benzene rings and the amide group, will result in strong absorption in the UV region. The π→π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths. libretexts.org The n→π* transition of the carbonyl group, which is generally weaker, is expected at a longer wavelength. libretexts.orglibretexts.org The substitution of the ethoxy groups on the aromatic rings will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzanilide.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted Wavelength Range (nm)
π→π200 - 280
n→π> 280

Note: The predicted values are based on the general principles of UV-Vis spectroscopy and data for similar aromatic amides. libretexts.orglibretexts.org

X-ray Crystallographic Studies of Benzamide Derivatives

While a specific crystal structure for this compound is not available, studies on related benzamide derivatives provide insights into the likely solid-state conformation and intermolecular interactions. mdpi.comnih.gov X-ray crystallography of N-substituted benzamides often reveals a twisted conformation between the two aromatic rings. mdpi.com The planarity of the amide group is a common feature, facilitating the formation of intermolecular hydrogen bonds.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding)

A detailed analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly of this compound. It would be expected that the amide group would participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. These interactions would likely link molecules into chains or more complex networks. Other potential intermolecular forces would include van der Waals forces and possibly C-H···π interactions involving the aromatic rings. Without experimental crystal structure data, the specific nature, geometry, and distances of these interactions remain unknown, and a table of hydrogen bond data cannot be compiled.

Computational and Theoretical Investigations of 2 Ethoxy N 4 Ethoxyphenyl Benzamide

Quantum Chemical Calculations

Extensive literature searches for quantum chemical calculations specifically focused on 2-ethoxy-N-(4-ethoxyphenyl)benzamide did not yield any dedicated studies. Computational investigations involving Density Functional Theory (DFT) are commonly employed to analyze the structural and electronic properties of benzamide (B126) derivatives. However, no specific data for the title compound could be retrieved from the available scientific literature.

Density Functional Theory (DFT) Studies for Optimized Geometries

No published studies containing Density Functional Theory (DFT) calculations for the optimized geometry of this compound were found. This type of analysis would typically involve the use of a basis set, such as 6-311++G(d,p), to determine the most stable conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. While research on similar benzamide structures often includes such data, specific parameters for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties

A frontier molecular orbital (HOMO-LUMO) analysis for this compound has not been reported in the scientific literature. Such an analysis would provide insights into the electronic properties, chemical reactivity, and kinetic stability of the molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter for assessing these properties, but no calculated values for the title compound have been published.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

There are no available Natural Bond Orbital (NBO) analysis studies for this compound in the searched scientific databases. NBO analysis is a theoretical method used to investigate charge transfer and intramolecular interactions, providing a deeper understanding of the electron delocalization within a molecule. Without specific studies, a quantitative description of these interactions for the title compound cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current body of scientific literature. MEP maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. Although the methodology is well-established, it has not been specifically applied to this compound in any published research.

Prediction of Non-Linear Optical (NLO) Properties

No computational studies predicting the non-linear optical (NLO) properties of this compound were found. The investigation of NLO properties, such as polarizability and hyperpolarizability, is essential for identifying materials with potential applications in optoelectronics. While research on other benzamide derivatives has explored these aspects, specific NLO data for this compound remains uninvestigated in the available literature.

Molecular Docking Studies

There are no published molecular docking studies specifically involving this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is instrumental in drug discovery and design. While docking studies have been performed on various benzamide derivatives to explore their potential as inhibitors for different biological targets, no such research has been reported for this compound.

Ligand-Protein Interaction Prediction with Biological Targets

Computational methods, particularly molecular docking, are instrumental in predicting the interactions between a ligand, such as this compound, and potential biological protein targets. These in silico techniques allow researchers to screen vast libraries of proteins to identify those with which the compound is most likely to bind and exert a biological effect.

For instance, studies on structurally related benzamide derivatives have identified several potential protein targets. A derivative, N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy]phenyl}benzamide, was investigated for its interaction with the main protease of the novel coronavirus (PDB ID: 6LU7). jetir.org This suggests that viral proteases could be a potential class of targets for benzamide compounds.

In another example, derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have been identified as inhibitors of Protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. nih.gov This makes PTP1B a plausible target for this compound, given the structural similarities. Furthermore, other related benzamide derivatives have been evaluated for their inhibitory effects on the aldose reductase (AR) enzyme, which is implicated in diabetic complications. beilstein-archives.org These findings highlight the diverse range of biological targets that can be explored for this compound through computational ligand-protein interaction predictions.

The process of ligand-protein interaction prediction involves generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. The docking algorithm then calculates the most favorable binding poses and scores them based on various energetic parameters. These predictions are crucial for prioritizing compounds for further experimental testing and for guiding the design of new, more potent molecules.

Binding Affinity and Mode of Interaction Analysis

Following the prediction of potential biological targets, a detailed analysis of the binding affinity and mode of interaction is performed to understand the strength and nature of the ligand-protein complex. This analysis provides insights into the specific molecular interactions that stabilize the binding of the compound.

Key parameters used to quantify binding affinity include the binding energy (often expressed in kcal/mol), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). For example, in the study of a benzamide derivative with the COVID-19 main protease (6LU7), a binding energy of -8.90 kcal/mol and an inhibition constant of 301.49 nM were reported. jetir.org For a derivative of 2-ethoxy-4-(methoxymethyl)benzamide targeting PTP1B, a high inhibitory activity with an IC50 value of 0.07 μM was observed. nih.gov Similarly, for derivatives targeting the aldose reductase enzyme, Ki values in the micromolar range were calculated. beilstein-archives.org

The mode of interaction is elucidated by examining the non-covalent interactions between the ligand and the amino acid residues in the protein's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of the benzamide derivative and the 6LU7 protease, three hydrogen bonds were identified with the amino acid residues GLU166, SER144, and LEU141, with bond lengths of 2.0 Å, 2.4 Å, and 2.5 Å, respectively. jetir.org This level of detail is crucial for understanding the structure-activity relationship and for designing modifications to the ligand that could enhance its binding affinity.

The table below summarizes the binding affinity data from studies on related benzamide derivatives.

Derivative ClassTarget ProteinBinding Affinity MetricValue
Oxoethoxy phenyl benzamide derivativeCOVID-19 Main Protease (6LU7)Binding Energy-8.90 kcal/mol
Oxoethoxy phenyl benzamide derivativeCOVID-19 Main Protease (6LU7)Inhibition Constant (Ki)301.49 nM
2-ethoxy-4-(methoxymethyl)benzamide derivativeProtein Tyrosine Phosphatase 1B (PTP1B)IC500.07 µM
1,2,4-triazole derivatives of benzamideAldose Reductase (AR)IC500.62 - 1.83 µM
1,2,4-triazole derivatives of benzamideAldose Reductase (AR)Ki0.27 - 2.04 µM

This table presents data on derivatives of this compound to illustrate the types of binding affinity metrics obtained in computational and experimental studies.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are employed to assess the conformational stability of a ligand when bound to its protein target. This provides a more realistic view of the interaction compared to the static picture offered by molecular docking.

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For a ligand-protein complex, this allows for the observation of how the ligand's conformation changes within the binding site and how the protein itself responds to the presence of the ligand. A stable binding is often characterized by minimal fluctuations in the ligand's position and conformation over the course of the simulation.

The root-mean-square deviation (RMSD) of the ligand and protein atoms is a common metric used to assess stability. A plateau in the RMSD plot over time suggests that the system has reached equilibrium and the complex is stable. nih.gov For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, MD simulations were run for 50 nanoseconds to ensure the stability of the protein-ligand complexes. nih.gov Similarly, MD simulations of intrinsically disordered proteins have been used to understand their conformational flexibility and stability in both bound and unbound states. nih.gov

Structure Activity Relationship Sar Studies of 2 Ethoxy N 4 Ethoxyphenyl Benzamide and Its Derivatives

Systematic Modification of the Benzamide (B126) Scaffold and Substituent Effects

The benzamide scaffold of 2-ethoxy-N-(4-ethoxyphenyl)benzamide offers multiple positions for systematic modification, allowing researchers to probe the impact of various substituents on biological activity. Key areas of modification include the benzamide ring, the N-(4-ethoxyphenyl) moiety, and the amide linker.

Research into a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs as protein tyrosine phosphatase 1B (PTP1B) inhibitors has provided valuable insights into substituent effects. archivepp.comnih.gov PTP1B is a key negative regulator of insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes and obesity. archivepp.comnih.gov In one study, the introduction of a methoxymethyl group at the 4- or 5-position of the 2-ethoxybenzamide (B1671398) core was investigated. Among the synthesized compounds, a derivative, compound 10m , demonstrated high inhibitory activity against PTP1B with an IC50 value of 0.07 μM. archivepp.comnih.gov This compound also showed significant selectivity over T-cell PTPase (TCPTP) and possessed good membrane permeability. archivepp.comnih.gov

Further studies on other benzamide derivatives have highlighted the importance of substituent properties such as electronic and steric effects. For instance, in a series of N-substituted benzimidazole (B57391) derived carboxamides, the introduction of methoxy (B1213986) and hydroxy groups on the phenyl ring was found to influence their antiproliferative and antioxidant activities. mdpi.com A 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the benzimidazole core exhibited selective activity against the MCF-7 cancer cell line. mdpi.com

The nature and position of substituents on the N-phenyl ring are also critical. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for their antidiabetic activity, the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov

The following table summarizes the effects of various substituents on the biological activity of benzamide derivatives based on findings from different studies.

Scaffold Modification Substituent Biological Activity Key Findings Reference
2-Ethoxybenzamide4-(Methoxymethyl)PTP1B InhibitionIntroduction of methoxymethyl group at position 4 enhances inhibitory activity. archivepp.comnih.gov
2-Ethoxybenzamide5-(Methoxymethyl)PTP1B InhibitionPositional isomerism affects potency, with the 4-substituted analog showing different activity profiles. archivepp.comnih.gov
N-Benzimidazole Carboxamide2-Hydroxy-4-methoxy on phenyl ringAntiproliferative (MCF-7 cells)Specific substitution pattern leads to selective anticancer activity. mdpi.com
2-Chloro-4-nitrobenzamide2-CH3-5-NO2 on N-phenyl ringAntidiabetic (α-glucosidase inhibition)Combination of electron-donating and withdrawing groups enhances activity. nih.gov

Positional Isomer Effects on Biological Activities

The position of substituents on the aromatic rings of this compound and its derivatives can have a profound impact on their biological activities. This phenomenon, known as positional isomerism, can alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

A study on novel oxazolidinone derivatives with a benzotriazole (B28993) pendant demonstrated that a linearly attached benzotriazole derivative showed greater in vitro antibacterial potency compared to its angularly attached counterpart. jppres.com This highlights how the spatial arrangement of a substituent, dictated by its position, can influence biological efficacy.

In the context of benzamides, the investigation of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs as PTP1B inhibitors also illustrates the effect of positional isomerism. archivepp.comnih.gov The different positioning of the methoxymethyl group on the benzamide ring led to variations in their inhibitory potency and selectivity against PTP1B and other phosphatases.

Furthermore, a study on perylene (B46583) bisimide-deoxynojirimycin conjugates revealed that positional isomerism influenced their optical properties, self-assembly behaviors, and, importantly, their glycosidase inhibition activities and hypoglycemic effects. nih.gov One positional isomer exhibited a more potent hypoglycemic effect in mice, which was attributed to a higher binding energy and total hydrogen bond energy with the target enzyme, as suggested by molecular docking studies. nih.gov

While not directly on the parent compound, these examples underscore the critical role of positional isomerism in the SAR of related structures. The relative positions of the ethoxy group on the benzoyl ring and the ethoxy group on the phenylamine ring in this compound are expected to significantly influence its activity. For instance, shifting the ethoxy group to the 3- or 4-position on the benzoyl ring, or to the 2- or 3-position on the phenylamine ring, would alter the molecule's conformation and its interaction with a biological target.

The table below provides examples of how positional isomerism affects the biological activity in related compound classes.

Compound Class Positional Isomers Biological Activity Observed Effect Reference
Oxazolidinones with BenzotriazoleLinear vs. Angular AttachmentAntibacterialLinearly attached isomer showed higher potency. jppres.com
2-Ethoxy-(methoxymethyl)benzamides4- vs. 5-methoxymethylPTP1B InhibitionDifferent isomers exhibited varied inhibitory potency and selectivity. archivepp.comnih.gov
Perylene Bisimide-deoxynojirimycin ConjugatesIsomer 1 vs. Isomer 2Hypoglycemic EffectOne isomer showed a significantly stronger hypoglycemic effect due to better target binding. nih.gov

Enantiomeric Studies in Structure-Activity Relationships

Chirality can play a crucial role in the biological activity of drug molecules, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

A relevant example is the study of mosapride, a gastroprokinetic agent that is a derivative of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide. nih.gov Mosapride possesses a chiral center in the morpholine (B109124) ring. Researchers synthesized and evaluated the individual enantiomers, (S)-(-)-mosapride and (R)-(+)-mosapride. nih.gov Interestingly, in this particular case, both enantiomers were found to be essentially equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity in isolated guinea pig ileum. nih.gov

While this specific study showed equipotent activity, it is a well-established principle in medicinal chemistry that enantiomers can have vastly different activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The enantiomeric resolution of glutethimide derivatives, for instance, has shown that the (+)-R-enantiomer of aminoglutethimide (B1683760) possesses most of the steroidogenesis inhibitory activity, while the (-)-S-enantiomer has very little activity. researchgate.net This underscores the importance of studying the individual enantiomers of chiral drug candidates.

For this compound itself, if a chiral center were to be introduced through substitution, it would be imperative to conduct enantiomeric studies to determine the stereochemical requirements for its biological activity.

The following table summarizes the findings of an enantiomeric study on a related benzamide derivative.

Compound Enantiomers Biological Activity Finding Reference
Mosapride(S)-(-)-1 and (R)-(+)-1Serotonin 5-HT4 Receptor AgonismBoth enantiomers were found to be essentially equipotent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Various QSAR studies have been conducted on benzamide derivatives to understand the structural requirements for different biological activities. These studies often employ methods like 2D-QSAR and 3D-QSAR.

In a 3D-QSAR study of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed. nih.gov The model, which consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, showed excellent correlation between the predicted and experimental activities. nih.gov The QSAR model suggested that hydrophobic character is crucial for HDAC inhibitory activity, and the inclusion of hydrophobic substituents would likely enhance potency. nih.gov

Another QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide derivatives as antiulcer agents also highlighted the importance of specific physicochemical properties. igi-global.com The developed QSAR model indicated that polarizability and steric properties of the molecules are important for their H+/K+-ATPase inhibitory activity. igi-global.com

Furthermore, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against a human lung cancer cell line identified key molecular descriptors that correlate with their potency. The best QSAR equation included terms for Log S (water solubility), rerank score (a scoring function for protein-ligand binding), and MR (molar refractivity). jppres.comunair.ac.id

These examples demonstrate the power of QSAR in elucidating the SAR of benzamide derivatives. By identifying the key structural features and physicochemical properties that govern biological activity, QSAR models provide a rational basis for the design and optimization of new compounds based on the this compound scaffold.

The table below summarizes the findings from various QSAR studies on benzamide derivatives.

Compound Class Biological Activity QSAR Method Key Descriptors/Findings Reference
Aminophenyl BenzamidesHDAC Inhibition3D-QSARHydrophobic character and hydrogen bond donating groups positively influence activity. nih.gov
N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamidesAntiulcer (H+/K+-ATPase inhibition)QSARPolarizability and steric properties are important for activity. igi-global.com
Benzylidene Hydrazine BenzamidesAnticancer (Lung Cancer)QSARLog S, rerank score, and Molar Refractivity (MR) are significant descriptors. jppres.comunair.ac.id
Benzamidine DerivativesAntimalarialMIA-QSARModel showed the power of pixels in predicting inhibitory activity. archivepp.com

Exploration of Biological Activities and Molecular Mechanisms of 2 Ethoxy N 4 Ethoxyphenyl Benzamide

Investigations into Enzyme Interaction and Inhibition Profiles

Enzyme inhibition is a key mechanism through which many pharmaceutical agents exert their effects. While related benzamide (B126) structures have been investigated for their inhibitory potential against various enzymes, specific data for 2-ethoxy-N-(4-ethoxyphenyl)benzamide is largely absent.

Cyclooxygenase (COX-1) Inhibition

There is no specific information available in the scientific literature regarding the cyclooxygenase-1 (COX-1) inhibitory activity of this compound. Studies on structurally related compounds, such as 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, have been conducted, but these findings cannot be directly extrapolated to the title compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Similarly, research on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) has focused on derivatives like 2-ethoxy-4-(methoxymethyl)benzamides. nih.govsigmaaldrich.com These studies have shown that modifications to the benzamide core can lead to potent PTP1B inhibition. nih.govsigmaaldrich.com However, no published data specifically quantifies the PTP1B inhibitory capacity of this compound.

Tyrosinase Inhibition

The field of tyrosinase inhibition has seen the exploration of various N-arylated-4-yl-benzamides, with some derivatives showing promising activity. However, specific inhibitory data, such as IC50 values, for this compound against tyrosinase are not available in the current body of scientific literature.

Monoamine Oxidase B (MAO-B) Inhibition

No specific studies detailing the inhibitory effects of this compound on monoamine oxidase B (MAO-B) have been identified.

Kinase Inhibition

The inhibitory profile of this compound against various kinases has not been characterized in published research.

Modulatory Effects on Receptors and Signaling Pathways

The interaction of small molecules with cellular receptors and their subsequent influence on signaling pathways are fundamental to pharmacology. For this compound, there is a significant lack of data in this area. While a structurally distinct compound, 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, has been identified as a positive allosteric modulator of the MrgX1 receptor, this finding does not directly inform on the potential receptor-modulating activities of this compound due to the substantial structural differences.

MrgX1 Allosteric Modulation

An extensive review of scientific literature and chemical databases did not yield any specific studies investigating the activity of this compound as an allosteric modulator of the Mas-related G protein-coupled receptor X1 (MrgX1). Research has been published on other benzamide derivatives, such as 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, which have been identified as positive allosteric modulators of MrgX1. nih.govresearchgate.netnih.govnih.gov However, no data currently exists to confirm or deny this activity for this compound.

Thromboxane A2 Receptor Antagonism

There is currently no available scientific evidence to suggest that this compound acts as an antagonist for the Thromboxane A2 (TXA2) receptor. While the antagonism of the TXA2 receptor is a recognized mechanism for some therapeutic agents, research has not yet explored this potential for this specific compound.

Neuropeptide Y Y5 Receptor Antagonism

Investigations into the pharmacological profile of this compound have not included its potential activity as an antagonist of the Neuropeptide Y Y5 (NPY Y5) receptor. Although NPY Y5 receptor antagonism is a target of interest for various therapeutic areas, there are no published findings to indicate that this compound interacts with this receptor.

Evaluation of Antimicrobial Activities

The following sections detail the current understanding of the antimicrobial properties of this compound.

Antibacterial Efficacy

No specific data from antibacterial assays or screening studies for this compound are available in the current body of scientific literature. While various benzamide and benzimidazole (B57391) derivatives have been synthesized and tested for antibacterial properties against a range of pathogens, this specific compound has not been the subject of such investigations. nih.gov Therefore, its efficacy against bacterial strains remains undetermined.

Antifungal Efficacy

There are no published research findings on the antifungal activity of this compound. Studies have been conducted on other novel benzamide derivatives, which have shown varying degrees of antifungal efficacy against certain plant pathogenic fungi. smolecule.com However, the potential for this compound to inhibit fungal growth has not been reported.

Anti-Mycobacterium Tuberculosis Activity

A review of the available scientific data indicates that this compound has not been evaluated for its efficacy against Mycobacterium tuberculosis. While the benzamide scaffold is present in some compounds investigated for antitubercular activity, no specific minimum inhibitory concentration (MIC) values or other measures of activity have been reported for this particular molecule. acs.org

Other Investigated Biological Activities (e.g., Gastrokinetic Agents, Antioxidant Properties)There is no specific information in the reviewed literature concerning the gastrokinetic or antioxidant properties of this compound.

Gastrokinetic Activity: Certain substituted benzamide derivatives have been developed as potent gastrokinetic agents, which work by stimulating gastrointestinal motility. smolecule.coma2bchem.com These compounds, such as AS-4370, are structurally different from this compound. biosynth.comsmolecule.com

Antioxidant Properties: The antioxidant potential of this compound has not been evaluated in the available literature. Studies on other phenolic compounds have identified antioxidant activity through various assays, but this data does not apply to the target compound of this article. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Benzamide (B126) Scaffolds based on 2-ethoxy-N-(4-ethoxyphenyl)benzamide

The core structure of this compound serves as a promising starting point for the design and synthesis of new benzamide scaffolds. The exploration of bioisosteric principles, which involve substituting functional groups with others that have similar physical or chemical properties, is a key strategy in this endeavor. nih.gov By systematically modifying the ethoxy and ethoxyphenyl groups, researchers can generate a library of analogues with potentially enhanced biological activity, selectivity, and improved physicochemical properties. nih.govresearchgate.net

One avenue of exploration involves the introduction of different substituents on both the benzoyl and the N-phenyl rings to probe the structure-activity relationships (SAR). For instance, the strategic placement of electron-donating or electron-withdrawing groups could significantly impact the molecule's interaction with biological targets. nih.gov The synthesis of derivatives containing heterocyclic rings in place of the phenyl moieties is another promising approach to expand the chemical space and potentially discover novel mechanisms of action.

Recent studies on other benzamide derivatives have demonstrated the potential of scaffold hopping and fragment-based drug design. nih.gov These approaches could be applied to this compound to identify novel core structures that mimic its essential binding features while offering improved drug-like properties. The overarching goal is to develop next-generation benzamides with superior efficacy and a more favorable therapeutic profile.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and benzamide research is no exception. jsr.orgijettjournal.org These powerful computational tools can significantly accelerate the identification and optimization of novel drug candidates. nih.govmdpi.com In the context of this compound, AI and ML algorithms can be employed in several key areas.

Predictive modeling based on existing data for benzamide derivatives can help in forecasting the biological activity, toxicity, and pharmacokinetic profiles of newly designed analogues of this compound. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. mdpi.com Generative AI models can even design novel benzamide scaffolds with desired properties from scratch, offering innovative chemical starting points. mdpi.com

Furthermore, machine learning can analyze complex biological data to identify potential molecular targets for this compound and its derivatives. mdpi.com By integrating data from genomics, proteomics, and transcriptomics, AI can uncover novel pathways and mechanisms of action, providing a deeper understanding of the compound's therapeutic potential. nih.gov

Collaborative Research Opportunities in Target Identification and Mechanism Elucidation

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. For this compound, collaborative research is crucial for definitively identifying its biological targets and elucidating its mechanism of action. Partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can leverage complementary expertise and resources.

International collaborations can facilitate access to diverse compound libraries and high-throughput screening platforms, accelerating the discovery of potent analogues. Joint efforts in structural biology, utilizing techniques like X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into how this compound and its derivatives bind to their targets. This information is invaluable for rational drug design and optimization.

Open-source data sharing initiatives and participation in public-private partnerships can also foster a more collaborative research environment. jsr.org By sharing preclinical data and research findings, the scientific community can collectively advance the understanding of this promising benzamide and its potential therapeutic applications.

Translational Research Potential and Pre-clinical Lead Optimization

Translating promising laboratory findings into clinical applications is a critical step in the drug development pipeline. For this compound, a robust preclinical development program is essential to assess its therapeutic potential. This involves a series of studies to evaluate the compound's efficacy in relevant animal models of disease.

Lead optimization is a key focus of translational research, aiming to enhance the drug-like properties of this compound. This includes improving its metabolic stability, bioavailability, and solubility, while minimizing off-target effects. The synthesis and evaluation of a focused library of analogues will be instrumental in identifying a lead candidate with an optimal balance of properties.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling will play a crucial role in understanding the relationship between the compound's concentration in the body and its therapeutic effect. These studies will inform the design of future clinical trials. The ultimate goal of this translational research is to progress a well-characterized and optimized derivative of this compound into clinical development for the benefit of patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.